

Mirogabalin vs. Pregabalin: A Comparative Analysis of Central Nervous System Adverse Effects

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A detailed guide for researchers and drug development professionals on the CNS safety profiles of two prominent $\alpha 2\delta$ ligands.

Introduction

Mirogabalin and pregabalin are both $\alpha 2\delta$ ligands that have demonstrated efficacy in the management of neuropathic pain. Their primary mechanism of action involves binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels in the central nervous system (CNS), which subsequently reduces the release of excitatory neurotransmitters.[1][2] Despite this shared mechanism, emerging evidence suggests potential differences in their CNS adverse effect profiles, a critical consideration in clinical practice and drug development. This guide provides a side-by-side analysis of the CNS adverse effects of mirogabalin and pregabalin, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Subunits

Both mirogabalin and pregabalin exert their therapeutic effects by binding to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[3][4] However, their interaction with the $\alpha 2\delta$ -2 subunit, which is also expressed in the CNS, particularly in the cerebellum, is thought to be a key determinant of their differing side effect profiles.[2][4] Mirogabalin exhibits a higher selectivity for the $\alpha 2\delta$ -1 subunit and a slower dissociation rate from it compared to the $\alpha 2\delta$ -2 subunit.[5][6] In contrast, pregabalin binds to both subunits with a similar affinity and has a faster dissociation

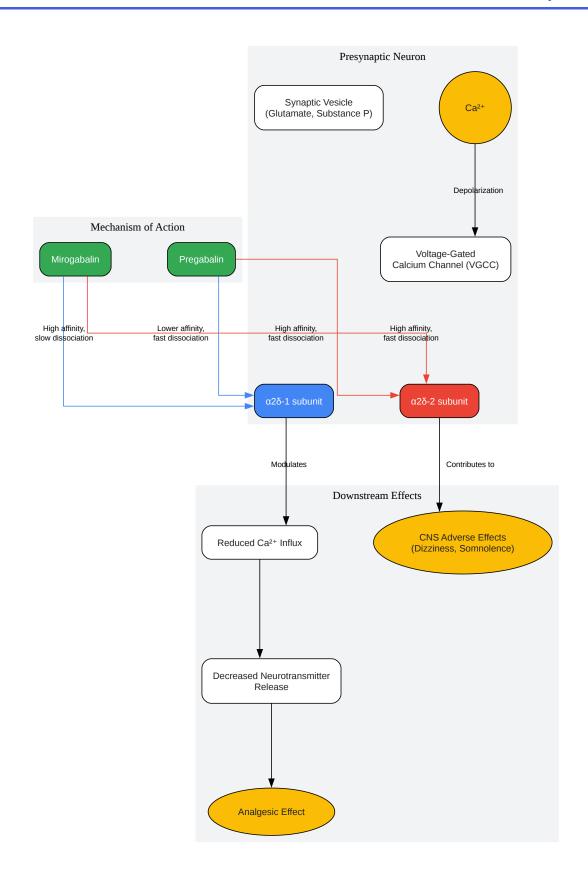






half-life from both.[5][6] This differential binding characteristic of mirogabalin is hypothesized to contribute to its sustained analgesic efficacy with a potentially wider safety margin for CNS-related adverse events.[4][5]





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Figure 1. Signaling pathway of Mirogabalin and Pregabalin at the $\alpha 2\delta$ subunits of voltage-gated calcium channels.

Comparative Incidence of CNS Adverse Effects: A Data-Driven Overview

Multiple clinical studies have compared the incidence of CNS adverse effects between mirogabalin and pregabalin across different patient populations. The most commonly reported CNS-related adverse drug reactions for both medications include dizziness, somnolence, and headache.[4][7]

Data from a Retrospective Cohort Study in Japanese Patients with Neuropathic Pain

A retrospective cohort study conducted in Japan provided real-world data on the safety of mirogabalin and pregabalin. The study identified new users of each drug and reported the incidence of various adverse events.[8][9]

Adverse Event	Mirogabalin (n=1,650)	Pregabalin (n=2,244)	Hazard Ratio (HR)	95% Confidence Interval
Somnolence	-	-	1.6	-
Dizziness	-	-	1.3	-
Nausea	-	-	2.8	1.48–5.33
Edema	-	-	3.1	-

Note: Specific incidence rates were not provided in the abstract, but the hazard ratios indicate a higher risk for these events with mirogabalin in this particular study.[9]

Data from a Study on Switching from Pregabalin to Mirogabalin



A multi-center, prospective, single-arm, open-label study in Japan investigated the safety and efficacy of switching patients from pregabalin to mirogabalin.[6][10][11]

Adverse Event	Incidence upon switching to Mirogabalin (n=152)
Somnolence	41.4%
Dizziness	15.8%
Peripheral Edema	2.6%

This study highlights the incidence of adverse events in a population that was already exposed to a similar medication, suggesting that these side effects remain a significant consideration even when switching between $\alpha 2\delta$ ligands.

Data from a Study in Patients with Central Neuropathic Pain After Spinal Cord Injury

A study comparing mirogabalin to placebo in patients with central neuropathic pain after spinal cord injury provided valuable safety data. While not a direct comparison with pregabalin, the rates can be contextually compared to known pregabalin data.[12]

Adverse Event	Mirogabalin Group	Placebo Group
Somnolence	29.8%	-
Dizziness	8.6%	-
Peripheral Edema	6.0%	-

The study noted that the rates of edema, peripheral edema, somnolence, and dizziness were numerically lower for patients receiving mirogabalin in this trial compared to those reported in a previous study of pregabalin in a similar patient population.[12]

Experimental Protocols: A Methodological Overview



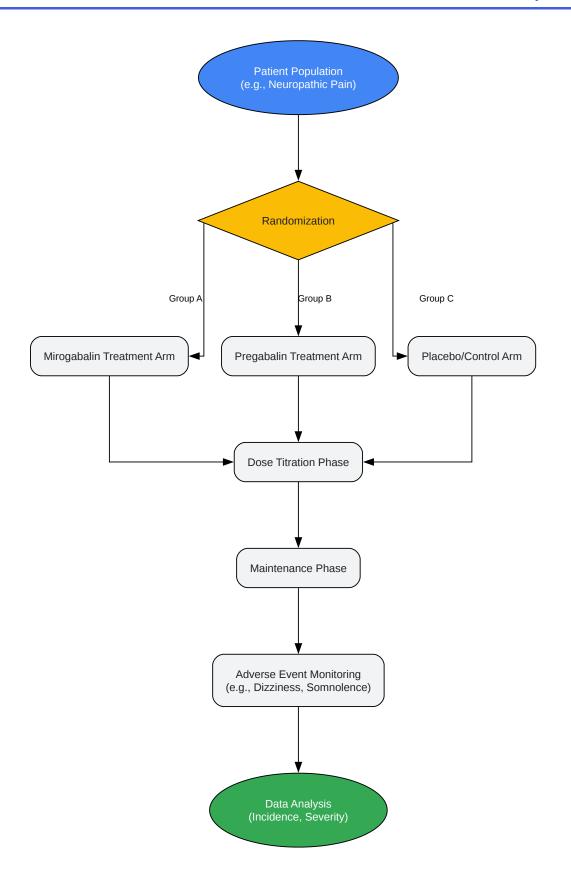




The data presented in this guide are derived from various study designs, each with its own strengths and limitations.

- Retrospective Cohort Studies: These studies, such as the one conducted in Japan using
 community pharmacy records, provide valuable real-world evidence on the safety of
 medications in a large patient population.[8][9] Pharmacists identified new and prevalent
 users of mirogabalin and pregabalin and reported baseline and adverse event data through
 web-based questionnaires. Hazard ratios were then calculated to compare the risk of
 adverse events between the two drugs.[9]
- Prospective, Single-Arm, Open-Label Studies: The MIROP study, which evaluated switching from pregabalin to mirogabalin, is an example of this design.[6][10][11] Patients with peripheral neuropathic pain who were already on pregabalin were switched to mirogabalin with a step-wise dose titration. The primary endpoint was the incidence of specific adverse events, which were monitored through physician-conducted interviews.[6][11]
- Randomized Controlled Trials (RCTs): The study on central neuropathic pain after spinal
 cord injury was a randomized, double-blind, placebo-controlled trial.[12] Patients were
 randomly assigned to receive either mirogabalin or a placebo, and the incidence of
 treatment-emergent adverse events (TEAEs) was recorded and compared between the two
 groups.





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